molecular formula C19H17N3O2 B2402911 2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2326343-47-7

2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole

Cat. No.: B2402911
CAS No.: 2326343-47-7
M. Wt: 319.364
InChI Key: GCNBXLSLYJUHCM-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two benzoxazole moieties connected through a piperidine ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with various aldehydes or ketones to form the benzoxazole ring. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include phosphorus oxychloride (POCl3), acetic anhydride, and various catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole is unique due to its dual benzoxazole moieties connected through a piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-3-9-16-14(7-1)20-18(23-16)13-6-5-11-22(12-13)19-21-15-8-2-4-10-17(15)24-19/h1-4,7-10,13H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNBXLSLYJUHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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